molecular formula C15H12BrN3O2S B11028736 N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11028736
M. Wt: 378.2 g/mol
InChI Key: WFBSRSDVJKYRJH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by the presence of a thiazole ring fused to a pyrimidine ring, with a bromophenyl group and a carboxamide group attached. Thiazolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of thiazoles with thiourea under reflux conditions. A general synthetic route includes the following steps :

    Starting Materials: Acetoacetanilide and N-bromosuccinimide are used as starting materials.

    Reaction Conditions: The reaction is carried out in methanol at room temperature for 30 minutes.

    Addition of Thiourea: Thiourea is slowly added to the reaction mixture and refluxed for 4-5 hours.

    Isolation and Purification: The product is isolated and purified using standard techniques such as recrystallization.

Chemical Reactions Analysis

N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Reagents and Conditions: Common reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of enzymes such as tyrosinase, which is involved in melanin production.

    Medicine: The compound exhibits cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development.

    Industry: It is used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways . For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. In cancer cells, it may interfere with DNA replication or repair mechanisms, leading to cell death.

Comparison with Similar Compounds

N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other thiazolopyrimidine derivatives :

    Similar Compounds: Other thiazolopyrimidine derivatives include compounds with different substituents on the thiazole or pyrimidine rings.

    Comparison: Compared to other derivatives, this compound may exhibit higher potency as an enzyme inhibitor or greater cytotoxicity against cancer cells.

Properties

Molecular Formula

C15H12BrN3O2S

Molecular Weight

378.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H12BrN3O2S/c1-8-9(2)22-15-17-7-12(14(21)19(8)15)13(20)18-11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H,18,20)

InChI Key

WFBSRSDVJKYRJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)Br)C

Origin of Product

United States

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